1-(4-Isopropoxyphenyl)ethanone
Overview
Description
1-(4-Isopropoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O2. It is known for its colorless, volatile liquid form and pungent odor. This compound is widely used in various scientific research fields due to its versatility and unique properties .
Scientific Research Applications
1-(4-Isopropoxyphenyl)ethanone is utilized in numerous scientific research applications:
Chemistry:
- Used as a reagent in organic synthesis.
- Functions as a solvent in various chemical reactions.
Biology:
- Studied for its potential biological effects and interactions with enzymes.
Medicine:
- Investigated for its role in drug synthesis and as an intermediate in pharmaceutical production.
Industry:
Mechanism of Action
Target of Action
The primary targets of 1-(4-Isopropoxyphenyl)ethanone are currently unknown
Mode of Action
It is believed to act as a catalyst in the synthesis of other compounds . Furthermore, it is thought to function as a solvent, facilitating the dissolution of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, temperature and pH can affect its solubility and reactivity.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(4-Isopropoxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is believed to act as a catalyst in the synthesis of other compounds, facilitating the dissolution of other substances. In organic chemistry, this compound is presumed to act as a reagent, enabling the formation of novel compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Although the exact mechanism remains elusive, it is believed to act as a catalyst in the synthesis of other compounds and function as a solvent, facilitating the dissolution of other substances. Additionally, it may act as a reagent in organic chemistry, enabling the formation of novel compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with toxic or adverse effects observed at high doses. It is essential to determine the appropriate dosage to minimize potential risks and maximize its benefits in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical properties and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the esterification of benzoic acid to form benzoic acid ethyl ester. This ester then reacts with sodium hydroxide in the presence of alcohol to produce 1-(4-methyl ethoxy)phenylethanol. Finally, an acylation reaction yields this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of p-methyl phenol as a raw material. The process includes hydroxyl protection, bromine substitution, etherification, and deprotection steps. This method ensures high selectivity and low production costs .
Chemical Reactions Analysis
1-(4-Isopropoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation:
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium.
- Major Products: Carboxylic acids.
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents.
- Major Products: Alcohols.
Substitution:
- Reagents: Halogens, nucleophiles.
- Conditions: Solvent medium, often with a catalyst.
- Major Products: Substituted phenyl ethanones.
These reactions highlight the compound’s reactivity and its potential for forming various derivatives .
Comparison with Similar Compounds
1-(4-Isopropoxyphenyl)ethanone can be compared with similar compounds such as:
- 1-(4-Methoxyphenyl)ethanone
- 1-(4-Ethoxyphenyl)ethanone
- 1-(4-Butoxyphenyl)ethanone
These compounds share similar structures but differ in their alkoxy groups. The presence of the isopropoxy group in this compound imparts unique properties, such as increased steric hindrance and altered reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKFPAFKJWBAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352701 | |
Record name | 1-(4-isopropoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4074-51-5 | |
Record name | 1-(4-isopropoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(propan-2-yloxy)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.